4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Description

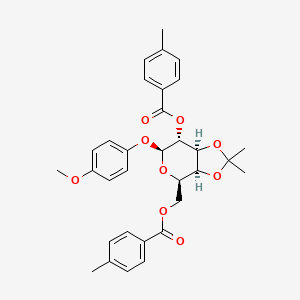

This compound (CAS 1496536-69-6) is a β-D-galactopyranoside derivative featuring a 4-methoxyphenyl aglycone and three key protective groups:

- 3,4-O-Isopropylidene: A cyclic acetal protecting the 3- and 4-hydroxyl groups, enhancing stability during synthetic steps .

- 2,6-bis-O-(4-methylbenzoyl): Ester groups at positions 2 and 6, providing steric hindrance and directing regioselective reactions .

- 4-Methoxyphenyl group: The electron-donating methoxy substituent improves solubility in organic solvents and influences glycosylation reactivity .

Its molecular weight is 630.65 g/mol (C₃₅H₃₈O₁₀), and it is primarily used in glycosylation reactions for oligosaccharide synthesis .

Properties

IUPAC Name |

[(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyl)oxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-19-6-10-21(11-7-19)29(33)36-18-25-26-27(41-32(3,4)40-26)28(39-30(34)22-12-8-20(2)9-13-22)31(38-25)37-24-16-14-23(35-5)15-17-24/h6-17,25-28,31H,18H2,1-5H3/t25-,26+,27+,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJBLFRQSLTKJV-ITKRTVBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside (referred to as compound hereafter) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

- Molecular Formula : C32H34O9

- Molecular Weight : 562.62 g/mol

- CAS Number : 1496536-69-6

- Physical State : Crystalline solid

- Purity : ≥95.0% (HPLC)

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated in various studies. A notable study demonstrated that the compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.

| Concentration (µM) | NO Production Inhibition (%) | Cytokine Inhibition (TNF-α) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 45 | 50 |

| 40 | 70 | 75 |

The results indicate a dose-dependent response, suggesting that higher concentrations yield greater anti-inflammatory effects .

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed. In vitro assays showed that it effectively scavenges free radicals, which is crucial in mitigating oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 12 |

These findings highlight the compound's potential as a natural antioxidant agent .

Cytotoxic Effects

The cytotoxicity of the compound against various cancer cell lines has been evaluated. In a study involving A431 human epidermoid carcinoma cells, the compound exhibited significant cytotoxic effects with an IC50 value comparable to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 8 |

| HePG2 | 10 |

| Caco-2 | 12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies

-

Study on Microglial Cells :

- Objective: To evaluate the anti-inflammatory effects of the compound in LPS-stimulated microglial cells.

- Findings: The compound reduced NO production and inhibited pro-inflammatory cytokines in a dose-dependent manner.

- Conclusion: The compound may have therapeutic potential for neuroinflammatory conditions.

-

Antioxidant Study :

- Objective: To assess the radical scavenging ability of the compound.

- Findings: The compound demonstrated strong antioxidant activity in both DPPH and ABTS assays.

- Conclusion: It could be beneficial in preventing oxidative stress-related diseases.

-

Cytotoxicity Evaluation :

- Objective: To determine the cytotoxic effects on cancer cell lines.

- Findings: The compound showed significant cytotoxicity against A431 cells with an IC50 value of 8 µM.

- Conclusion: Potential for development as an anticancer agent.

Scientific Research Applications

Structural Characteristics

The structural formula of this compound indicates the presence of methoxy and methylbenzoyl groups, which are known to contribute to its biological activity and solubility characteristics. The isopropylidene group also plays a crucial role in stabilizing the molecular structure.

Biochemical Research

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-β-D-galactopyranoside has been utilized in various biochemical studies due to its ability to interact with biological macromolecules. Its applications include:

- Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, which can provide insights into metabolic pathways and disease mechanisms.

- Substrate for Glycosylation Reactions : Its structure allows it to act as a substrate in glycosylation reactions, facilitating the study of carbohydrate chemistry and enzyme specificity.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development:

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a target for further pharmacological evaluation.

- Drug Delivery Systems : Its ability to form stable complexes with other molecules positions it as a potential agent in drug delivery systems, enhancing the bioavailability of therapeutic compounds.

Material Science

In material science, this compound's chemical stability and reactivity allow it to be used in the development of new materials:

- Polymer Synthesis : It can serve as a building block in synthesizing novel polymers with tailored properties for specific applications.

- Coatings and Films : The compound can be incorporated into coatings that require specific chemical resistance or optical properties.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University explored the enzyme inhibitory effects of 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-β-D-galactopyranoside on glycosidases. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in conditions related to enzyme dysregulation.

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that certain derivatives exhibited cytotoxic effects, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents.

Comparison with Similar Compounds

Structural Modifications and Properties

Key Reactivity Differences :

Preparation Methods

Stock Solution Preparation

To prepare stock solutions of 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-β-D-galactopyranoside, the following volumes are recommended for different concentrations:

| Amount of Compound | 1 mM Solution Volume | 5 mM Solution Volume | 10 mM Solution Volume |

|---|---|---|---|

| 1 mg | 1.7774 mL | 0.3555 mL | 0.1777 mL |

| 5 mg | 8.8872 mL | 1.7774 mL | 0.8887 mL |

| 10 mg | 17.7743 mL | 3.5549 mL | 1.7774 mL |

These volumes are calculated based on the molecular weight of the compound.

In Vivo Formulation

For in vivo studies, the compound is typically dissolved in DMSO to create a master liquid, which is then mixed with other solvents to achieve the desired formulation. A common method involves:

- DMSO Master Liquid : Dissolve the compound in DMSO to achieve the desired concentration.

- PEG300 and Tween 80 Formulation : Add PEG300 and Tween 80 to the DMSO master liquid, mixing thoroughly after each addition. Finally, add distilled water to achieve a clear solution.

- Corn Oil Formulation : Alternatively, mix the DMSO master liquid with corn oil to create a formulation suitable for certain in vivo applications.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protection/deprotection strategies. Key steps include:

- Benzoylation : Selective acylation at the 2- and 6-hydroxyl groups using 4-methylbenzoyl chloride under anhydrous conditions (DMAP catalysis, pyridine solvent) .

- Isopropylidene protection : Acid-catalyzed (e.g., TsOH) ketal formation at the 3,4-hydroxyls to stabilize the galactopyranoside core .

- Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization (CHCl₃/MeOH) ensures high purity. Optimize yields by controlling temperature (0–25°C for benzoylation) and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) .

Q. How should this compound be handled to ensure stability during experiments?

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the isopropylidene and benzoyl groups .

- Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH) that may cleave protective groups. Use dry DMSO or DCM for stock solutions .

- Safety protocols : Wear nitrile gloves, use fume hoods, and adhere to P280/P233 precautions (avoid skin/eye contact, moisture exposure) .

Q. What analytical methods validate its structural integrity and purity?

- NMR : ¹H/¹³C NMR confirms regioselective benzoylation (δ 7.8–8.1 ppm for aromatic protons) and isopropylidene protection (δ 1.3–1.5 ppm for methyl groups) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) coupled with ESI-MS detect impurities (e.g., deacetylated byproducts) .

- Melting point : Sharp melting range (e.g., 145–147°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How do competing reaction pathways during glycosylation impact yield, and how can they be mitigated?

Competing α/β anomer formation or aglycone displacement can occur due to:

- Solvent polarity : High polarity (e.g., MeCN) favors β-selectivity via SN2 mechanisms; low polarity (toluene) may promote α-anomers .

- Catalyst choice : Silver triflate enhances leaving-group activation while minimizing side reactions .

- Monitoring : Real-time TLC (UV/charring) or in situ IR tracks reaction progress. Adjust equivalents of glycosyl donor (1.5–2.0x) to suppress hydrolysis .

Q. What computational methods predict its reactivity in novel glycosylation systems?

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to evaluate steric effects from benzoyl groups on nucleophilic attack .

- Machine learning : Train models on existing glycosylation datasets (e.g., reaction temperature, solvent, catalyst) to predict optimal conditions for derivatives .

- MD simulations : Assess conformational flexibility of the galactopyranoside ring under varying solvent conditions .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. inertness) may arise from:

- Impurity profiles : Trace benzoyl chloride residuals (≤0.5%) can inhibit enzymes. Validate via ICP-MS or fluorometric assays .

- Assay conditions : Test in both aqueous (PBS) and lipid-mimetic (micellar) environments to account for solubility-driven false negatives .

- Structural analogs : Compare with deprotected variants (e.g., free galactose) to isolate the role of protective groups .

Q. What strategies improve scalability while maintaining stereochemical fidelity?

- Continuous flow synthesis : Use microreactors for benzoylation (residence time <5 min) to enhance reproducibility and reduce side products .

- Enzymatic catalysis : Lipases (e.g., CAL-B) can achieve regioselective deprotection under mild conditions, avoiding harsh acids/bases .

- DoE optimization : Apply factorial design (e.g., Taguchi methods) to identify critical parameters (temperature, solvent ratio) for pilot-scale batches .

Q. How do environmental factors influence its degradation in biological systems?

- pH-dependent hydrolysis : The isopropylidene group degrades rapidly at pH <4 (e.g., lysosomal compartments), releasing free diols. Monitor via LC-MS stability assays .

- Oxidative stress : ROS (e.g., H₂O₂) oxidize the 4-methoxyphenyl aglycone. Use antioxidants (e.g., BHT) in cell culture media .

- Enzymatic cleavage : β-Galactosidases hydrolyze the glycosidic bond. Pre-treat with enzyme inhibitors (e.g., galactono-1,4-lactone) in mechanistic studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.